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Compound of Interest

Compound Name: (R)-Fesoterodine fumarate

Cat. No.: B12445039

Get Quote

Application Note: Dissolution Testing Parameters for (R)-Fesoterodine Fumarate Extended-

Release Tablets

Introduction & Scientific Rationale
(R)-Fesoterodine fumarate is a prodrug designed for the treatment of overactive bladder

(OAB). Upon oral administration, it is rapidly hydrolyzed in vivo by non-specific esterases to its

active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1]

For the Extended-Release (ER) formulation, the release mechanism is critical. Typically

formulated using a hydrophilic matrix system (e.g., Hypromellose/HPMC), the drug release is

governed by the hydration, swelling, and erosion of the polymer matrix.

Why this matters for dissolution:

Solubility vs. Release: Fesoterodine fumarate is freely soluble in water (~551 mg/mL).

Therefore, the dissolution rate is formulation-controlled, not solubility-controlled. The test

must aggressively challenge the robustness of the polymer matrix.
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pH Dependency: While the drug's solubility is high, the polymer's swelling behavior can be

pH-dependent. FDA guidelines mandate profiling across the physiological range (pH 1.2, 4.5,

6.8) during development to rule out dose-dumping.

Stability: As an ester-based prodrug, Fesoterodine is chemically stable in standard

dissolution media (unlike its rapid in vivo enzymatic hydrolysis), allowing for the

quantification of the parent molecule during in vitro testing.

Regulatory & Development Strategy
The FDA recommends a specific approach for generic development of modified-release

products. You must establish a profile that demonstrates bioequivalence.[2]

FDA Recommended Dissolution Conditions (OGD)
Parameter Recommendation

Apparatus
USP Apparatus 1 (Basket) @ 100 rpm OR USP

Apparatus 2 (Paddle) @ 50 rpm

Media
Multimedia Profiling Required: pH 1.2, pH 4.5,

and pH 6.8 buffer

Volume 900 mL

Temperature 37.0°C ± 0.5°C

Sampling
1, 2, 4 hours, then every 2 hours until ≥80%

release

Application Scientist Insight: For Routine Quality Control (QC), a single medium is selected.

Phosphate Buffer pH 6.8 is the industry standard for this product because it mimics the

intestinal environment where the majority of the ER dose is released and absorbed.

Validated Standard Protocol (QC Method)
This protocol is designed for routine batch release and stability testing, optimized for

discrimination and robustness.
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A. Dissolution Parameters
Apparatus: USP Apparatus 2 (Paddle)[3]

Note: If tablets float due to the HPMC matrix, use Sinkers (Japanese Pharmacopoeia style

wire helix) to prevent variable hydrodynamics. Alternatively, switch to Apparatus 1 (Basket)

at 100 rpm.

Speed: 50 rpm (Standard) or 100 rpm (if coning occurs, though unlikely with this soluble

drug).

Medium: 0.05 M Phosphate Buffer, pH 6.8.[4]

Volume: 900 mL.[3]

Vessel Temp: 37.0°C ± 0.5°C.[5]

Time Points: 1, 2, 4, 8, 12, 16, and 20 hours.

B. Reagent Preparation (Phosphate Buffer pH 6.8)
Dissolve 6.8 g of Monobasic Potassium Phosphate (

) and 0.9 g of Sodium Hydroxide (

) in 900 mL of distilled water.

Adjust pH to 6.8 ± 0.05 using 1N NaOH or Phosphoric Acid.

Dilute to 1000 mL with water.

Degassing: Essential to prevent bubble formation on the tablet surface, which can artificially

retard release. Heat to 41°C and filter under vacuum.

Analytical Methodology (HPLC)
Since Fesoterodine lacks a strong chromophore and is used in low doses (4 mg/8 mg), a

sensitive HPLC method is required.
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Chromatographic Conditions
Column: C18 Monolithic Column (e.g., Phenomenex Onyx Monolithic C18, 100 x 4.6 mm) or

equivalent 5 µm C18 column.

Mobile Phase: Acetonitrile : Methanol : Buffer (30 : 15 : 55 v/v/v).[3][5][6]

Buffer: 0.03 M Ammonium Acetate, adjusted to pH 3.8 with Acetic Acid.

Flow Rate: 1.5 mL/min (Adjust based on column backpressure).

Detection: UV at 208 nm (Critical for sensitivity).

Injection Volume: 25 - 50 µL.

Run Time: ~8 minutes (Fesoterodine retention time approx. 3-4 min).

Column Temp: 40°C.

Sample Preparation
Withdraw 5 mL aliquot from dissolution vessel.

Filter immediately through a 0.45 µm PVDF or Nylon syringe filter. Do not use cellulose

nitrate as it may adsorb the drug.

Discard the first 2 mL of filtrate (saturation of filter membrane).

Inject directly into HPLC.

Visualized Workflows
Workflow 1: Dissolution Decision Tree
This logic gate ensures the correct apparatus selection based on tablet behavior.
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Start Method Development

Does Tablet Float in Media?

Yes (HPMC Swelling) No (Sinks)

Select USP Apparatus 1
(Basket) @ 100 rpm

Preferred

Alternative: App 2 with
Wire Helix Sinkers

Option B

Select USP Apparatus 2
(Paddle) @ 50 rpm

Standard

Validate Discrimination
(Check coning/variability)

Click to download full resolution via product page

Caption: Decision tree for selecting the optimal USP apparatus based on the buoyancy of the

extended-release matrix formulation.

Workflow 2: Analytical Data Processing
The path from sample collection to calculated % release.

Dissolution Sample
(T = x hours)

Filter 0.45 µm PVDF
(Discard first 2mL)

HPLC Analysis
(C18, 208 nm)

Calculate Conc.
(Linear Regression)

Plot Release Profile
(% Release vs Time)
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Click to download full resolution via product page

Caption: Step-by-step analytical workflow for quantifying Fesoterodine Fumarate in dissolution

media.

Troubleshooting & Robustness
Issue Probable Cause Corrective Action

High Variability (RSD > 10%)
Tablet sticking to vessel wall or

floating.

Use sinkers (App 2) or switch

to Baskets (App 1). Ensure

media is degassed.

Low Recovery (< 95% at

infinity)

Drug adsorption to filter;

Incomplete extraction.

Validate filter compatibility

(PVDF vs Nylon). Sonicate

infinity sample to ensure total

matrix erosion.

Peak Tailing in HPLC
Secondary interactions with

silanols.

Ensure buffer concentration is

sufficient (≥30mM). Add 0.1%

Triethylamine (TEA) if

necessary, though Ammonium

Acetate usually suffices.

Ghost Peaks Fumaric acid interference.

Fumaric acid elutes very early

(near void volume). Ensure

Fesoterodine retention time is

> 3.0 min to separate from the

counter-ion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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